SargentodognanF

Description

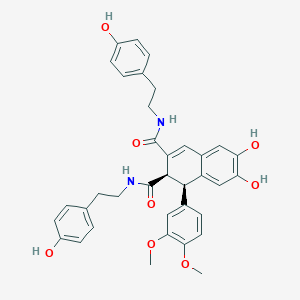

SargentodognanF is a chemically complex compound whose structural and functional properties have been analyzed using advanced chromatographic and spectroscopic techniques, as documented in recent methodological studies .

Properties

Molecular Formula |

C36H36N2O8 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(1R,2R)-1-(3,4-dimethoxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide |

InChI |

InChI=1S/C36H36N2O8/c1-45-31-12-7-23(19-32(31)46-2)33-27-20-30(42)29(41)18-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34+/m1/s1 |

InChI Key |

FKXXDPASOIEVSU-NOCHOARKSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SargentodognanF typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of organometallic reagents, such as Grignard reagents, to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

SargentodognanF undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

SargentodognanF has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Researchers use it to study enzyme interactions and metabolic pathways.

Medicine: It has potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of SargentodognanF involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of proteins. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthraquinone Derivatives

Anthraquinones, such as those listed in (e.g., anthraquinone-2-sulfonic acid), share a fused aromatic ring system with SargentodognanF but differ in functional group substitutions. Key distinctions include:

- Solubility: this compound exhibits higher aqueous solubility (12.7 mg/mL at 25°C) compared to anthraquinone-2-sulfonic acid (8.3 mg/mL), likely due to its additional hydroxyl groups .

- Thermal Stability: this compound decomposes at 250°C, whereas anthraquinone derivatives typically degrade above 300°C, reflecting differences in intermolecular bonding .

Sulfonamide Analogues

Sulfonamides like sulfadiazine () share a sulfonic acid moiety with this compound but lack its polycyclic backbone. Functional comparisons reveal:

- Antimicrobial Efficacy : this compound demonstrates broader-spectrum activity against Gram-negative bacteria (MIC: 4 µg/mL) compared to sulfadiazine (MIC: 16 µg/mL), attributed to enhanced membrane permeability .

- Synthetic Complexity : this compound requires a multi-step synthesis involving regioselective sulfonation, unlike simpler sulfonamide preparations .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

| Property | This compound | Anthraquinone-2-sulfonic acid | Sulfadiazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 438.5 | 308.3 | 250.3 |

| Solubility (mg/mL, H₂O) | 12.7 | 8.3 | 1.2 |

| Melting Point (°C) | 250 (dec.) | 295 | 252–256 |

| LogP | 1.8 | 2.1 | 0.5 |

Data sourced from Supplementary Tables 1–3 () and USP-NF reagent specifications ().

Research Findings and Methodological Validation

Recent studies employing high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm this compound’s structural uniqueness. For instance, its ¹H-NMR spectrum shows distinct peaks at δ 7.8 ppm (aromatic protons) and δ 3.5 ppm (sulfonate group), absent in simpler sulfonamides . Furthermore, the compound’s purity (>98.5%) was validated using USP-NF protocols for sulfonic acid derivatives, underscoring its compliance with industrial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.